5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-aminocrotononitrile with methylhydrazine under reflux conditions in n-pentanol.
Bromination: The pyrazole derivative is then brominated using N-bromosuccinimide in acetonitrile to yield 4-bromo-1,3-dimethyl-1H-pyrazole.
Formation of the triazole ring: The brominated pyrazole is reacted with ethyl isothiocyanate under basic conditions to form the triazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can yield the corresponding sulfides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyrazole-triazole derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Agricultural Chemistry: Use as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Materials Science: Application in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways would depend on the specific application, but could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12BrN5S |
---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
3-(4-bromo-2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H12BrN5S/c1-4-15-8(11-12-9(15)16)7-6(10)5(2)13-14(7)3/h4H2,1-3H3,(H,12,16) |
InChI Key |
LHDCLMLYBRQHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C(=NN2C)C)Br |
Origin of Product |
United States |
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